molecular formula C6H5NS B1580989 3-Methylthiophene-2-carbonitrile CAS No. 55406-13-8

3-Methylthiophene-2-carbonitrile

Cat. No. B1580989
M. Wt: 123.18 g/mol
InChI Key: ALZHYEITUZEZMT-UHFFFAOYSA-N
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Patent
US06063789

Procedure details

n-Butyllithium (1.45M in hexanes, 51.9 ml) was added dropwise to a stirred solution of diisopropylamine (11.7ml, 83.0 mmol) in dry THF (150 ml) at -5-0° C. and the solution stirred for 30 min. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (13.6 ml, 0.11 mmol) was added, the mixture was cooled to -78° C. and a solution of 2-cyano-3-methylthiophene (9.27 g, 75.4 mmol) in THF (20 ml) added dropwise, followed by trimethylsilylchloride (19.1 ml) after 30 sec. The mixture was warmed to room temperature over 30 min., evaporated, taken up in diethyl ether, the solids filtered off and the filtrate evaporated to afford a yellow oil. This was purified by flash chromatography on untreated neutral alumina, eluting with 1% diethyl ether in hexane, to give 2-cyano-3-methyl-5-trimethylsilylthiophene as a clear oil (6.52 g). M+ 195; 360 MHz 1H n.m.r. (CDCl3) 7.02 (1H, s), 2.43 (3H, s), 0.33 (9H, s).
Quantity
51.9 mL
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
19.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[C:13]([C:15]1[S:16][CH:17]=[CH:18][C:19]=1[CH3:20])#[N:14].[CH3:21][Si:22](Cl)([CH3:24])[CH3:23]>C1COCC1.CN1CCCN(C)C1=O>[C:13]([C:15]1[S:16][C:17]([Si:22]([CH3:24])([CH3:23])[CH3:21])=[CH:18][C:19]=1[CH3:20])#[N:14]

Inputs

Step One
Name
Quantity
51.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.27 g
Type
reactant
Smiles
C(#N)C=1SC=CC1C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
19.1 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
13.6 mL
Type
catalyst
Smiles
CN1C(N(CCC1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature over 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
the solids filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography on untreated neutral alumina
WASH
Type
WASH
Details
eluting with 1% diethyl ether in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1SC(=CC1C)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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